4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
CAS No.: 1326902-83-3
Cat. No.: VC4243727
Molecular Formula: C27H23N3O4
Molecular Weight: 453.498
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326902-83-3 |
|---|---|
| Molecular Formula | C27H23N3O4 |
| Molecular Weight | 453.498 |
| IUPAC Name | 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
| Standard InChI | InChI=1S/C27H23N3O4/c1-4-17-9-12-19(13-10-17)30-16-22(20-7-5-6-8-21(20)27(30)31)26-28-25(29-34-26)18-11-14-23(32-2)24(15-18)33-3/h5-16H,4H2,1-3H3 |
| Standard InChI Key | KMOPHYIOYSBGIZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Introduction
Synthesis Methods
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one involves several key steps:
-
Formation of the Oxadiazole Ring: This typically involves the reaction of a hydrazine derivative with an ester or acid chloride.
-
Attachment of the 3,4-Dimethoxyphenyl Group: This could involve a nucleophilic substitution or coupling reaction.
-
Construction of the Isoquinolinone Core: This might involve a cyclization reaction followed by the introduction of the 4-ethylphenyl group.
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Oxadiazole formation | High temperature, appropriate solvent |
| 2 | Aryl substitution | Palladium catalyst, inert atmosphere |
| 3 | Isoquinolinone synthesis | Acidic conditions, reflux |
Potential Applications
Compounds with oxadiazole and isoquinolinone moieties have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The specific applications of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one would depend on its interaction with biological targets, which requires further research.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| D321-0901 | C20H20FN3O4 | Not specified | Screening compound |
| N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | C18H17N3O4 | 339.3 | Biological activity studies |
| 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid | C14H16N2O5 | Not specified | Chemical intermediate |
Note: The data table includes compounds with similar structures or functionalities for comparison purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume